molecular formula C19H20N2O3S B5216467 Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate

Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate

Cat. No.: B5216467
M. Wt: 356.4 g/mol
InChI Key: LKAXWRMNAJIVPW-UHFFFAOYSA-N
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Description

Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate is a chemical compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve controlled temperatures and the use of solvents like ethanol or ethylene glycol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-4-10-24-19(23)13(2)21-12-20-17-15(18(21)22)11-16(25-17)14-8-6-5-7-9-14/h5-9,11-13H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAXWRMNAJIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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